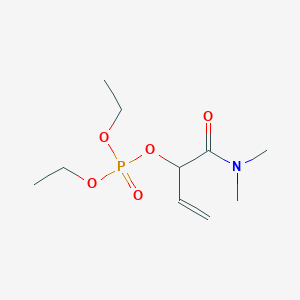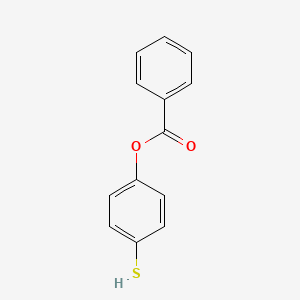
(4-Sulfanylphenyl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Sulfanylphenyl) benzoate is an organic compound that features a benzoate ester linked to a phenyl group substituted with a sulfanyl (thiol) group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Sulfanylphenyl) benzoate typically involves the esterification of 4-mercaptophenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-mercaptophenol reacts with benzoyl chloride in the presence of an aqueous base like sodium hydroxide . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Sulfanylphenyl) benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
Reduction: Alcohols.
Applications De Recherche Scientifique
(4-Sulfanylphenyl) benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the sulfanyl group, which can interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of (4-Sulfanylphenyl) benzoate largely depends on its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a topical treatment for scabies and lice.
4-Sulfamoylbenzoic acid derivatives: Compounds with similar structural features, investigated for their inhibitory effects on enzymes like cytosolic phospholipase A2α.
Uniqueness
(4-Sulfanylphenyl) benzoate is unique due to the presence of both the benzoate ester and the sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
6336-76-1 |
|---|---|
Formule moléculaire |
C13H10O2S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
(4-sulfanylphenyl) benzoate |
InChI |
InChI=1S/C13H10O2S/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(16)9-7-11/h1-9,16H |
Clé InChI |
ZWVWGHYLMRAXSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


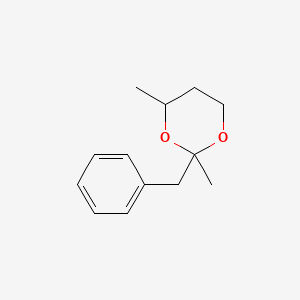

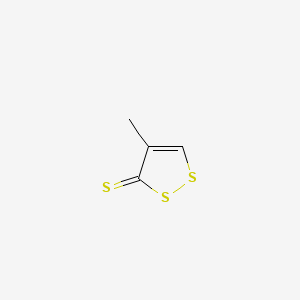
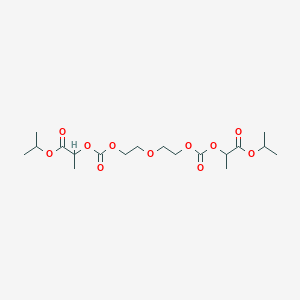
![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
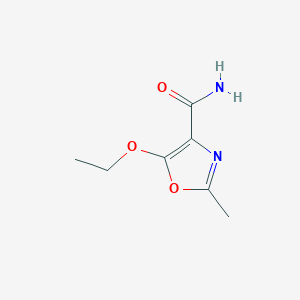
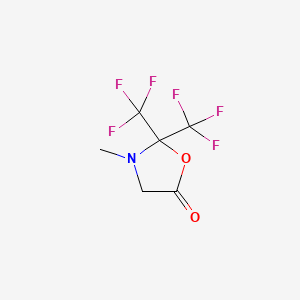
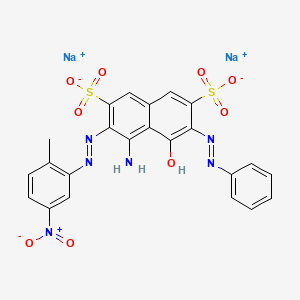
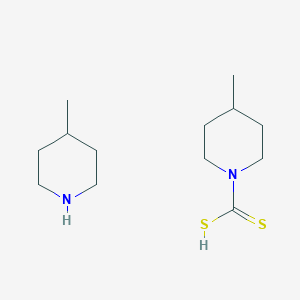



![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
